molecular formula C6H6BrFN2 B13888131 1-Bromo-2,6-diamino-4-fluorobenzene

1-Bromo-2,6-diamino-4-fluorobenzene

Cat. No.: B13888131
M. Wt: 205.03 g/mol
InChI Key: IKOHEAIZBHFGPO-UHFFFAOYSA-N
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Description

1-Bromo-2,6-diamino-4-fluorobenzene is an aromatic compound that contains bromine, fluorine, and amino functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2,6-diamino-4-fluorobenzene can be synthesized through a multi-step process involving the introduction of bromine, fluorine, and amino groups to a benzene ring. One common method involves the bromination of 2,6-diaminobenzene followed by fluorination. The reaction conditions typically include the use of bromine or a brominating agent and a fluorinating reagent under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes and the use of advanced catalytic systems to enhance yield and purity. The use of tubular diazotization reaction technology can reduce side reactions and improve the stability of the diazonium salt intermediates, making the process more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2,6-diamino-4-fluorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) under anhydrous conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

Major Products

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of nitrobenzene derivatives.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

1-Bromo-2,6-diamino-4-fluorobenzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-Bromo-2,6-diamino-4-fluorobenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophiles. The presence of amino groups allows it to participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-2,6-diamino-4-fluorobenzene is unique due to the presence of both bromine and fluorine atoms along with two amino groups on the benzene ring

Properties

Molecular Formula

C6H6BrFN2

Molecular Weight

205.03 g/mol

IUPAC Name

2-bromo-5-fluorobenzene-1,3-diamine

InChI

InChI=1S/C6H6BrFN2/c7-6-4(9)1-3(8)2-5(6)10/h1-2H,9-10H2

InChI Key

IKOHEAIZBHFGPO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)Br)N)F

Origin of Product

United States

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